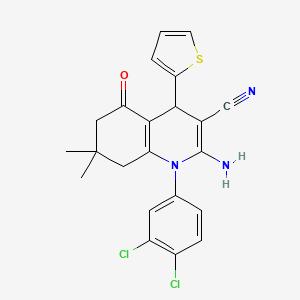
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline
Descripción general
Descripción
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline, also known as NQDI-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline inhibits the activity of PKCδ by binding to its regulatory domain. This prevents the activation of downstream signaling pathways that are involved in various cellular processes. This compound has been shown to have a high selectivity for PKCδ, which makes it a promising therapeutic agent for diseases that are associated with PKCδ activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline is its high selectivity for PKCδ, which makes it a promising therapeutic agent for diseases that are associated with PKCδ activity. Additionally, this compound has been shown to have low toxicity and high bioavailability. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, future research could focus on developing more potent and selective inhibitors of PKCδ.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound inhibits the activity of PKCδ by binding to its regulatory domain, which prevents the activation of downstream signaling pathways. Although this compound has several advantages, such as its high selectivity and low toxicity, there are also limitations such as its low solubility. Future research on this compound could focus on investigating its potential therapeutic applications in other diseases and developing more potent and selective inhibitors of PKCδ.
Aplicaciones Científicas De Investigación
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the activity of the protein kinase C delta (PKCδ), which is involved in various cellular processes such as apoptosis, inflammation, and oxidative stress.
Propiedades
IUPAC Name |
2-(4-naphthalen-1-yl-1,4-dihydroquinolin-3-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-3-11-21-19(8-1)10-7-13-22(21)28-23-12-4-6-15-26(23)29-18-24(28)27-17-16-20-9-2-5-14-25(20)30-27/h1-18,28-29H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDTWWXECUCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4NC=C3C5=NC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol](/img/structure/B4296630.png)
![2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B4296638.png)
![methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B4296641.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]thio}-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B4296642.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4296647.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B4296671.png)
![3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline](/img/structure/B4296681.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4296683.png)
![methyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B4296685.png)



![1-{4-[chloro(difluoro)methoxy]phenyl}tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296713.png)
![1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296721.png)
